

# Application Notes and Protocols for In Vivo Evaluation of VV116 Efficacy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and detailed protocols for assessing the in vivo efficacy of VV116, an oral nucleoside analog targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The information compiled is intended to guide the design and execution of preclinical studies to evaluate the therapeutic potential of VV116 against coronaviruses.

### **Overview of Relevant Animal Models**

The selection of an appropriate animal model is critical for evaluating the efficacy of antiviral candidates. For VV116, several mouse models have been utilized to study its effect on viral replication and pathogenesis. These models mimic different aspects of human coronavirus infection.

• Human Angiotensin-Converting Enzyme 2 (hACE2) Transgenic Mice: These mice are genetically engineered to express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection. The K18-hACE2 mouse model, which expresses hACE2 under the control of the human cytokeratin 18 promoter, is a widely used lethal model for severe COVID-19, developing robust viral replication in the lungs and other organs.[1][2] This model is suitable for evaluating the ability of VV116 to reduce viral load, mitigate lung injury, and improve survival.



- Mouse Hepatitis Virus (MHV) Infected Mice: MHV is a natural coronavirus of mice and serves as a valuable model for studying basic coronavirus biology and antiviral therapies.[3] Infection with MHV can cause hepatitis and encephalitis, providing a platform to assess the broad-spectrum anti-coronavirus activity of VV116.[3] This model is particularly useful for initial efficacy screening and dose-ranging studies.[3]
- Human Coronavirus (HCoV) Infected Suckling Mice: Intranasal challenge with certain strains
  of human coronaviruses, such as HCoV-OC43, can cause lethal infection in suckling mice,
  leading to acute encephalitis. This model can be used to evaluate the in vivo potency of
  VV116 against common human coronaviruses.

### **Quantitative Efficacy Data of VV116**

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of VV116 in various mouse models.

Table 1: Efficacy of VV116 in hACE2-Transduced Mice Infected with SARS-CoV-2



Treatment Group	Dose (mg/kg, BID)	Day Post- Infection	Mean Viral RNA Copies/g Lung (log10)	Mean Infectious Virus Titer/g Lung (log10 PFU/g)
Vehicle	-	2	~8.5	~5.0
5	~7.0	~4.0		
VV116	25	2	~7.0	~3.0
5	~5.5	~1.0		
VV116	50	2	~6.5	Below Detection Limit
5	Below Detection Limit	Below Detection Limit		
VV116	100	2	Below Detection Limit	Below Detection Limit
5	Below Detection Limit	Below Detection Limit		

Data adapted from a study using hACE2-transduced mice, showing a dose-dependent reduction in viral load upon oral administration of VV116.[4]

Table 2: Efficacy of VV116 in MHV-Infected Mice



Treatment Group	Dose (mg/kg, BID)	Day Post- Infection	Mean Viral Genome Copies in Liver	Mean Viral Titer in Liver (log10 TCID50/mL)	Survival Rate (%)
Vehicle	-	3	High	High	<20% at Day 7
VV116	25	3	Reduced	Reduced	Improved Survival
VV116	50	3	Significantly Reduced	Significantly Reduced	100% at Day 7
VV116	100	3	Substantially Reduced	Substantially Reduced	100% at Day 7

Data summarized from a study in MHV-infected mice, demonstrating the protective effect of VV116 against mortality and its ability to reduce viral burden in the liver.[3]

## Experimental Protocols K18-hACE2 Mouse Model of SARS-CoV-2 Infection

This protocol describes the evaluation of VV116 efficacy in the K18-hACE2 mouse model of severe COVID-19.

#### Materials:

- K18-hACE2 transgenic mice (8-10 weeks old)
- SARS-CoV-2 isolate (e.g., WA-1/US or other relevant variants)
- VV116
- Vehicle for VV116 (e.g., 0.5% methylcellulose)
- Anesthesia (e.g., isoflurane)
- Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)



#### Protocol:

- Animal Acclimation: Acclimate K18-hACE2 mice to the BSL-3 facility for at least 72 hours prior to infection.
- VV116 Formulation: Prepare a suspension of VV116 in the chosen vehicle at the desired concentrations (e.g., 2.5, 5, and 10 mg/mL for 25, 50, and 100 mg/kg doses, assuming a 10 mL/kg dosing volume).

#### Infection:

- Anesthetize mice using isoflurane.
- Intranasally inoculate each mouse with a lethal dose (e.g., 10<sup>4</sup> PFU) of SARS-CoV-2 in a total volume of 20-50 μL of sterile PBS.

#### Treatment:

- Initiate treatment with VV116 or vehicle control via oral gavage at a specified time postinfection (e.g., 12 hours).
- Administer VV116 twice daily (BID) at the desired doses (e.g., 25, 50, or 100 mg/kg).

#### Monitoring:

- Monitor body weight and clinical signs of disease daily for up to 14 days.
- Clinical scoring can be based on a scale that includes posture, activity, fur ruffling, and respiratory distress.
- Endpoint Analysis (at specified days post-infection, e.g., days 2, 5, and 7):
  - Euthanize a subset of mice from each group.
  - Viral Load: Collect lung tissue for viral load determination by quantitative real-time PCR (qRT-PCR) and plaque assay.



- Histopathology: Collect lung tissue, fix in 10% neutral buffered formalin, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) for histopathological scoring of lung injury (e.g., assessing interstitial pneumonia, inflammatory cell infiltration, and alveolar damage).[5]
- Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) or lung homogenates for the analysis of pro-inflammatory cytokine and chemokine levels using multiplex assays.

#### MHV-Infected Mouse Model

This protocol outlines the use of the MHV model to assess the broad-spectrum antiviral activity of VV116.

#### Materials:

- Specific pathogen-free mice (e.g., BALB/c, 3-4 weeks old)
- Mouse Hepatitis Virus (MHV) strain (e.g., A59)
- VV116
- Vehicle for VV116
- Anesthesia (e.g., isoflurane)
- Biosafety Level 2 (BSL-2) facility

#### Protocol:

- Animal Acclimation: Acclimate mice to the BSL-2 facility for at least 72 hours.
- VV116 Formulation: Prepare VV116 suspension as described in section 3.1.
- Infection:
  - Anesthetize mice using isoflurane.
  - Intranasally inoculate each mouse with a lethal dose of MHV.

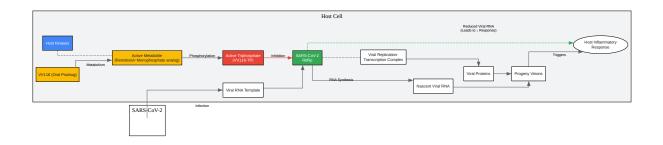


#### Treatment:

- Initiate oral gavage with VV116 or vehicle control at a specified time post-infection.
- Administer VV116 twice daily (BID) at desired doses (e.g., 25, 50, and 100 mg/kg).[3]
- Monitoring:
  - Monitor body weight and survival daily for up to 14 days.
- Endpoint Analysis (at specified days post-infection, e.g., day 3):
  - Euthanize a subset of mice from each group.
  - Viral Load: Collect liver tissue for the quantification of viral genome copies by qRT-PCR and infectious virus titers by TCID50 assay.[3]
  - Histopathology: Collect liver tissue for H&E staining to assess hepatitis and inflammatory cell infiltration.[3]

# Visualizations Signaling Pathway of VV116 Action





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Caption: Mechanism of action of VV116 in inhibiting SARS-CoV-2 replication.

## **Experimental Workflow for In Vivo Efficacy Testing**





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Caption: General workflow for evaluating the in vivo efficacy of VV116.

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